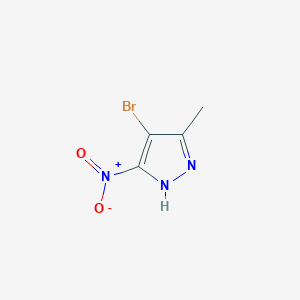

4-bromo-5-methyl-3-nitro-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUWTSNDTLVFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361329 | |

| Record name | 4-bromo-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70951-96-1 | |

| Record name | 4-bromo-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Nitration and Bromination of Pyrazole Derivatives

- The most straightforward approach involves nitration of pyrazole derivatives followed by bromination at specific positions.

- Typically, starting from 1H-pyrazole, nitration is performed using a mixture of concentrated nitric acid or nitrating agents under controlled conditions to introduce the nitro group at the 3-position.

- Bromination is then carried out using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of catalysts or solvents that favor selective substitution at the 4-position.

- A study detailed in ChemBK describes the synthesis of 4-bromo-3-methyl-5-nitro-1H-pyrazole via nitration of methyl-substituted pyrazole, followed by bromination at the 4-position using NBS in acetic acid, yielding the target compound with high selectivity.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–5°C | Variable | Controlled to prevent over-nitration |

| Bromination | NBS, AcOH | Reflux | High | Selective at 4-position |

Cyclization of Precursors with Nitro and Brominated Substituents

- An alternative route involves synthesizing precursor compounds such as 4-bromo-3-methyl-5-nitro-1H-pyrazole derivatives, then inducing cyclization.

- For example, starting from 4-bromo-3-methyl-5-nitro-1H-pyrazole-1-carboxylic acid derivatives, cyclization can be achieved through dehydration or ring-closure reactions under acidic or basic conditions.

- A patent describes a multi-step synthesis involving nitration of methylpyrazole derivatives, followed by cyclization under reflux with hydrazine hydrate, leading to the formation of the desired pyrazole ring.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Hydrazine hydrate | Reflux | Moderate to high | Efficient ring closure |

Multicomponent and Cycloaddition Strategies

- Some studies employ multicomponent reactions, such as cycloaddition of diazocarbonyl compounds or sydnones, to synthesize substituted pyrazoles.

- For example, 1,3-dipolar cycloaddition of ethyl α-diazoacetate with suitable precursors can generate pyrazole derivatives with selective substitution patterns.

- He et al. reported the cycloaddition of ethyl α-diazoacetate with phenylpropargyl, leading to pyrazole derivatives with high yields, which can be further functionalized to include bromine and methyl groups at desired positions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cycloaddition | Ethyl α-diazoacetate + phenylpropargyl | Catalyzed by zinc triflate | 89% | Useful for complex substitution |

Research on Regioselective Synthesis

- Regioselective synthesis involves controlling the substitution at specific positions on the pyrazole ring.

- Huang et al. demonstrated alkylation of pyrazolines followed by oxidation to obtain 4-alkyl-1,3,5-triarylpyrazoles, which can be tailored to include methyl and bromine groups at specific positions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Alkylation | LDA, alkyl halides | In DMF | 66-88% | Regioselective substitution |

Industrial-Scale Synthesis

- Large-scale synthesis often involves optimized nitration and halogenation protocols, with attention to safety and environmental concerns.

- A patent describes a method involving nitration of precursor compounds, followed by bromination and subsequent ring closure using hydrazine hydrate, designed for higher yields with minimal waste.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Controlled temperature | High | Environmentally optimized |

| Bromination | NBS | Reflux | High | Selectivity for 4-position |

Summary of Preparation Methods

| Method Type | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct nitration and bromination | HNO₃, Br₂, NBS | 0–5°C, reflux | Simple, high yield | Over-nitration risk |

| Cyclization of precursors | Hydrazine hydrate, nitrated intermediates | Reflux | High selectivity | Multi-step process |

| Multicomponent cycloaddition | Diazo compounds, sydnones | Catalyzed, mild | Versatile, regioselective | Requires specialized reagents |

| Industrial synthesis | Nitration, bromination, ring closure | Controlled large-scale | High yield, scalable | Environmental concerns |

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 4-azido-3-methyl-5-nitro-1H-pyrazole.

Reduction: Formation of 4-bromo-3-methyl-5-amino-1H-pyrazole.

Oxidation: Formation of 4-bromo-3-carboxy-5-nitro-1H-pyrazole.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-methyl-5-nitro-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-bromo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Halogen vs. Nitro Group Positioning :

- 5-Bromo-1-ethyl-3-nitro-1H-pyrazole (CAS 2171314-11-5): Bromine at C-5 and nitro at C-3. Impact: The ethyl group (vs. Predicted pKa = -3.71 due to electron-withdrawing nitro and bromine groups .

- 3-Bromo-4-nitro-1H-pyrazole (CAS L034392): Bromine at C-3 and nitro at C-4.

Fluorinated Analogs :

Functional Group Variations

Trifluoromethyl-Substituted Derivatives :

- 5-Methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole (Compound 45b):

Methoxy and Phenyl Derivatives :

Physicochemical Properties

Biologische Aktivität

4-Bromo-5-methyl-3-nitro-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 192.01 g/mol. The compound features a pyrazole ring substituted with a bromine atom, a methyl group, and a nitro group, which contribute to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 192.01 g/mol |

| Structure | Pyrazole ring with Br, CH₃, and NO₂ substituents |

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of its nitro group. These intermediates can interact with various cellular components, influencing multiple signaling pathways. The compound has shown potential in the following areas:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Demonstrates anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction in cancer cells.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound. Below is a summary of findings from different research efforts:

| Study | Biological Activity | IC₅₀ / μg/mL |

|---|---|---|

| Akhtar et al. (2022) | Anti-inflammatory (COX-2 inhibition) | 71.11 - 81.77 |

| Sivaramakarthikeyan et al. (2022) | Analgesic and anti-inflammatory | IC₅₀ values < 60 μg/mL |

| Abdellatif et al. (2022) | COX-1/COX-2 inhibitory activity | IC₅₀ values ranging from 0.02 - 0.04 μM |

Case Studies

- Anti-inflammatory Activity : In a study involving carrageenan-induced edema in rats, compounds derived from the pyrazole framework exhibited significant reduction in swelling compared to standard treatments like diclofenac.

- Antimicrobial Efficacy : Research indicated that derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Cancer Research : A recent investigation into the anticancer properties revealed that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.